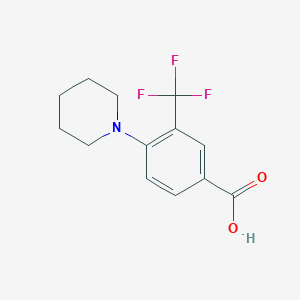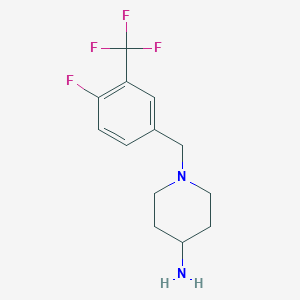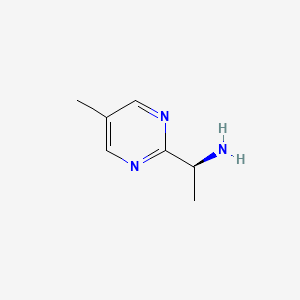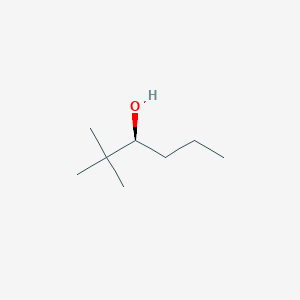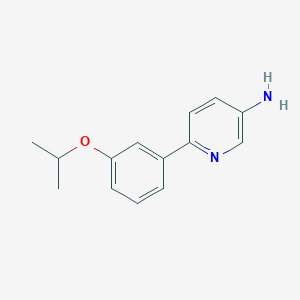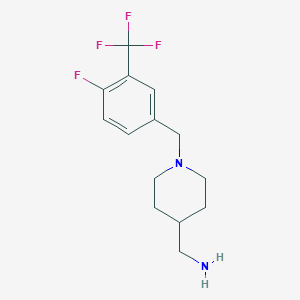
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group with fluoro and trifluoromethyl substituents can be introduced via nucleophilic substitution reactions. For example, starting with 4-fluoro-3-(trifluoromethyl)benzyl chloride, the chloride can be substituted with the piperidine ring.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanamine group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The unique electronic properties of the fluoro and trifluoromethyl groups make this compound useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It can be used as a probe in biological studies to investigate the effects of fluoro and trifluoromethyl groups on biological activity.
Mechanism of Action
The mechanism of action of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine involves its interaction with molecular targets, such as receptors or enzymes. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets or through hydrogen bonding. The piperidine ring can act as a scaffold, positioning the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Fluorobenzyl)piperidin-4-yl)methanamine
- (1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl)methanamine
- (1-(4-Chloro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine
Uniqueness
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine is unique due to the presence of both fluoro and trifluoromethyl groups on the benzyl ring. This combination can significantly influence the compound’s electronic properties, making it distinct from other similar compounds that may only have one of these substituents. The presence of both groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets.
Properties
IUPAC Name |
[1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4N2/c15-13-2-1-11(7-12(13)14(16,17)18)9-20-5-3-10(8-19)4-6-20/h1-2,7,10H,3-6,8-9,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROUWTUJRVBYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Bromo-4-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7974239.png)

![2-Chloro-4-[(diethylamino)methyl]phenol](/img/structure/B7974257.png)
![N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine](/img/structure/B7974269.png)
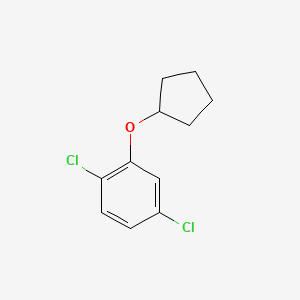
![Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate](/img/structure/B7974279.png)
